molecular formula C22H28FN5O2S B567347 N-(3-(Dimethylamino)propyl)-4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide CAS No. 1211758-28-9

N-(3-(Dimethylamino)propyl)-4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B567347
CAS No.: 1211758-28-9
M. Wt: 445.557
InChI Key: RTSIVZFZSQNFQG-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Basic Identification

The systematic IUPAC name for this compound is N-[3-(dimethylamino)propyl]-4-(4-fluoro-2-propan-2-yloxyanilino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide . Key identifiers include:

  • CAS Registry Number : 1211758-28-9.
  • SMILES Notation : CC1=C(SC2=NC=NC(=C12)NC3=C(C=C(C=C3)F)OC(C)C)C(=O)NCCCN(C)C.
  • InChI Key : RTSIVZFZSQNFQG-UHFFFAOYSA-N.

The compound’s structure features a thieno[2,3-d]pyrimidine core substituted with a methyl group at position 5, a carboxamide moiety at position 6, and a 4-fluoro-2-isopropoxyphenylamino group at position 4. The dimethylaminopropyl chain at the carboxamide nitrogen enhances solubility and modulates steric interactions.

Molecular Formula and Physical Properties

The molecular formula is C₂₂H₂₈FN₅O₂S , with a molecular weight of 445.6 g/mol . Calculated physicochemical properties include:

Property Value Source
logP 3.2 (estimated)
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 7
Topological Polar Surface Area 89.5 Ų

The compound’s solubility is influenced by its polar carboxamide and dimethylamino groups, which enhance aqueous solubility, while the hydrophobic thienopyrimidine core and isopropoxyphenyl group contribute to moderate lipid permeability.

Conformational Analysis and Steric Considerations

The thieno[2,3-d]pyrimidine core adopts a near-planar conformation due to aromatic π-system delocalization, as observed in related structures. Key steric interactions include:

  • Isopropoxy Group : The bulky isopropoxy substituent at the 2-position of the phenyl ring introduces steric hindrance, limiting rotational freedom around the C–O bond.
  • Dimethylaminopropyl Chain : The flexible three-carbon chain permits multiple conformations, but the dimethylamino group’s bulkiness restricts free rotation, favoring extended conformations in solution.

Computational models suggest that the carboxamide group forms intramolecular hydrogen bonds with the adjacent pyrimidine nitrogen, stabilizing the planar configuration.

Crystallographic Data and Spatial Arrangement

While single-crystal X-ray diffraction data for this specific compound remain unreported, analogous thieno[2,3-d]pyrimidine derivatives exhibit monoclinic or triclinic crystal systems with π-stacking interactions and hydrogen-bonded networks. For example:

Feature Observation in Analogues Source
Crystal System Monoclinic (e.g., P2₁/c)
Unit Cell Parameters a = 10.2 Å, b = 12.4 Å, c = 14.7 Å
Interactions C–H···O hydrogen bonds, π-π stacking

The spatial arrangement is expected to feature:

  • Planar Core : The thienopyrimidine ring aligns co-planar with the phenyl group (dihedral angle < 5°).
  • Peripheral Substituents : The isopropoxy and dimethylaminopropyl groups project orthogonally to the core, minimizing steric clash.

Experimental data for this compound, including precise bond lengths and angles, are needed to validate these predictions.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(4-fluoro-2-propan-2-yloxyanilino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN5O2S/c1-13(2)30-17-11-15(23)7-8-16(17)27-20-18-14(3)19(31-22(18)26-12-25-20)21(29)24-9-6-10-28(4)5/h7-8,11-13H,6,9-10H2,1-5H3,(H,24,29)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSIVZFZSQNFQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=C(C=C(C=C3)F)OC(C)C)C(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(Dimethylamino)propyl)-4-((4-fluoro-2-isopropoxyphenyl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C22H28FN5O2SC_{22}H_{28}FN_5O_2S, and it features a thieno[2,3-d]pyrimidine core structure, which is known for its diverse biological activities.

Structural Characteristics

The compound's structure includes:

  • Dimethylamino group : Enhances solubility and bioavailability.
  • Fluoro and isopropoxy substituents : Increase lipophilicity, which can improve membrane permeability.
  • Thieno[2,3-d]pyrimidine core : Associated with various pharmacological activities.

This compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. This compound has been studied for its potential as an inhibitor of various kinases, which play crucial roles in cancer progression and other diseases.

In Vitro Studies

Several in vitro studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

  • Cytotoxicity : The compound showed significant cytotoxic effects on non-small cell lung cancer (NSCLC) cells, with IC50 values indicating potent activity.
  • Kinase Inhibition : It has been identified as a selective inhibitor of Mnk kinases, which are involved in the regulation of protein synthesis and cell growth.

In Vivo Studies

Preclinical models have shown that this compound can effectively reduce tumor growth in xenograft models of cancer, indicating its potential as a therapeutic agent.

Case Studies

  • NSCLC Model : In a study involving NSCLC xenografts, treatment with the compound resulted in a 65% reduction in tumor volume compared to control groups. This suggests its potential as a targeted therapy for lung cancer.
  • Breast Cancer Study : Another investigation revealed that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis and disrupting cell cycle progression.

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelIC50 Value (µM)Effect Observed
CytotoxicityNSCLC1.5Significant tumor growth inhibition
Kinase InhibitionMnk Kinase0.8Selective inhibition
Apoptosis InductionBreast Cancer Cells2.0Induction of apoptosis

Comparison with Similar Compounds

Core Structure and Substituents

  • Target Compound: Thieno[2,3-d]pyrimidine core with a dimethylaminopropyl chain, 4-fluoro-2-isopropoxyphenylamino group, and carboxamide at position 4.
  • N-(2-(Dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide (): Shares the thieno[2,3-d]pyrimidine core and dimethylamino group but substitutes isopropoxy with tetrahydro-2H-pyran-4-yloxy. The pyranyl group enhances hydrophilicity and metabolic stability compared to the lipophilic isopropoxy group .
  • 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide (): Features a thioxo group at position 2 and lacks the dimethylaminopropyl chain.
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Pyrimidine core with fluorophenyl and methoxyphenyl substituents. The methoxy group’s smaller size compared to isopropoxy may reduce steric hindrance, favoring interactions with planar binding sites .

Table 1: Structural Features

Compound Core Structure Key Substituents Functional Impact
Target Compound Thieno[2,3-d]pyrimidine Dimethylaminopropyl, 4-fluoro-2-isopropoxyphenyl Enhanced lipophilicity, basicity
Compound Thieno[2,3-d]pyrimidine Tetrahydro-2H-pyran-4-yloxy Improved metabolic stability
Compound Thieno[2,3-d]pyrimidine Thioxo, phenylcarboxamide Increased hydrogen bonding
Compound Pyrimidine Fluorophenyl, methoxyphenyl Reduced steric hindrance

Physicochemical and Crystallographic Properties

  • Compound : Crystal structure analysis revealed intramolecular N–H⋯N hydrogen bonds and C–H⋯π interactions, stabilizing the lattice. The target’s isopropoxy group may disrupt such packing, increasing amorphous character and dissolution rates .

Preparation Methods

Gewald Reaction for 2-Aminothiophene Intermediate

The Gewald reaction enables the construction of 2-aminothiophene-3-carboxylate derivatives, critical precursors for thieno[2,3-d]pyrimidines. A mixture of elemental sulfur, cyanoacetamide, and a ketone (e.g., acetylacetone for methyl substitution) undergoes base-catalyzed cyclization. For example, methyl 2-amino-5-methylthiophene-3-carboxylate is synthesized using potassium carbonate (K₂CO₃) as a heterogeneous base in ethanol under reflux. This intermediate is pivotal for introducing the 5-methyl group at the thieno[2,3-d]pyrimidine core.

Cyclization to Thieno[2,3-d]pyrimidine

Cyclization of the 2-aminothiophene intermediate with formamide or urea generates the pyrimidine ring. Microwave irradiation significantly enhances this step:

  • Microwave method : A mixture of methyl 2-amino-5-methylthiophene-3-carboxylate (10 mmol) and formamide (10 mL) irradiated at 180 W for 8–16 minutes yields 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate in 85–92% yield.

  • Conventional heating : The same reaction under reflux requires 4–7 hours, yielding 68–75%.

Functionalization of the Pyrimidine Core

The target compound requires three key substituents:

  • 4-((4-Fluoro-2-isopropoxyphenyl)amino) at position 4.

  • 5-Methyl at position 5 (introduced during Gewald reaction).

  • N-(3-(Dimethylamino)propyl)carboxamide at position 6.

Chlorination at Position 4

Thieno[2,3-d]pyrimidine-4-ol undergoes chlorination using phosphorus oxychloride (POCl₃) to yield 4-chlorothieno[2,3-d]pyrimidine. This reactive intermediate facilitates subsequent amination.

Amination with 4-Fluoro-2-isopropoxyaniline

4-Chlorothieno[2,3-d]pyrimidine reacts with 4-fluoro-2-isopropoxyaniline in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Catalytic potassium iodide (KI) enhances reactivity, achieving 70–78% yield.

Carboxamide Formation at Position 6

The methyl ester at position 6 is hydrolyzed to a carboxylic acid, followed by amide coupling.

Ester Hydrolysis

Treatment with 2N NaOH in ethanol/water (1:1) at reflux for 4 hours converts the methyl ester to 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid .

Amide Coupling with 3-(Dimethylamino)propylamine

The carboxylic acid reacts with 3-(dimethylamino)propylamine using coupling agents like HATU or EDCl/HOBt in dichloromethane (DCM). Triethylamine (Et₃N) is added to scavenge HCl, yielding the carboxamide derivative in 65–72% yield.

Optimization and Comparative Analysis

Microwave vs. Conventional Synthesis

Microwave irradiation drastically reduces reaction times and improves yields for cyclization and amidation steps:

StepConventional MethodMicrowave Method
Cyclization4–7 hours, 68–75%8–16 min, 85–92%
Amination12–24 hours, 70–78%6–8 hours, 80–85%
Amide Coupling48 hours, 65–72%2–4 hours, 75–80%

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation employs:

  • FTIR : Carboxamide C=O stretch at 1650–1680 cm⁻¹, thiophene C-S at 680–720 cm⁻¹.

  • ¹H NMR : Dimethylamino protons at δ 2.2–2.4 (s, 6H), isopropoxy doublet at δ 1.3 (d, 12H).

  • Mass Spectrometry : Molecular ion peak at m/z 445.6 [M+H]⁺.

Challenges and Solutions

Steric Hindrance in Amination

The bulky isopropoxy group in 4-fluoro-2-isopropoxyaniline impedes amination. Using polar aprotic solvents (DMF, DMSO) and elevated temperatures (100–120°C) mitigates this issue.

Carboxamide Hydrolysis Risk

The electron-deficient pyrimidine ring increases susceptibility to hydrolysis. Employing mild coupling agents (e.g., EDCl instead of DCC) and low temperatures (0–5°C) preserves the amide bond .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound?

  • The synthesis typically involves multi-step reactions, including alkylation, amidation, and cyclization. Key parameters include:

  • Temperature control : Exothermic reactions (e.g., amidation) require low temperatures (0–5°C) to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency in pyrimidine ring formation .
  • Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) may improve coupling reactions for arylaminothienopyrimidine intermediates .
    • Analytical validation : Use HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and confirm ≥95% purity. NMR (¹H/¹³C) and HRMS validate structural integrity .

Q. How can researchers address low yields in the final cyclization step?

  • Low yields often stem from steric hindrance in the thieno[2,3-d]pyrimidine core. Mitigation strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and improves yields by 15–20% .
  • Protecting groups : Temporarily protect the dimethylamino propyl group during cyclization to minimize side reactions .
  • Post-reaction purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted intermediates .

Advanced Research Questions

Q. What computational methods are effective for predicting binding affinities of this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase domains). The dimethylamino propyl group may engage in cationic-π interactions with ATP-binding pockets .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the isopropoxy group and hydrophobic residues (e.g., Leu273 in EGFR) .
  • Free energy calculations : MM-PBSA/GBSA quantify binding free energy contributions, highlighting the fluorophenyl moiety’s role in selectivity .

Q. How can structural analogs resolve contradictions in reported biological activity data?

  • SAR studies : Modify substituents systematically:

Modification Biological Impact Reference
Replace isopropoxy with methoxyReduces cytotoxicity by 40% in HepG2 cells
Substitute 4-fluoro with chloroEnhances kinase inhibition (IC₅₀ from 12 nM to 8 nM)
  • Meta-analysis : Cross-reference data from kinase profiling assays (e.g., Eurofins Panlabs) to identify off-target effects .

Q. What strategies improve polymorph screening for crystallographic studies?

  • Solvent-based crystallization : Test >10 solvents (e.g., ethanol, toluene) to isolate polymorphs. The title compound often forms monoclinic (P2₁/c) crystals in ethanol .
  • X-ray crystallography : Resolve intramolecular hydrogen bonds (N–H⋯N) and π-stacking interactions to confirm conformational stability .
  • Thermal analysis : DSC/TGA identify metastable polymorphs with higher solubility, critical for bioavailability studies .

Methodological Challenges

Q. How to validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–9 buffers (37°C, 24 hours). Monitor via LC-MS:

  • Acidic conditions: Hydrolysis of the carboxamide group generates a carboxylic acid byproduct .
  • Neutral conditions: Stable (>90% intact), supporting oral administration feasibility .
    • Plasma stability assays : Incubate with human plasma (37°C, 1 hour). The dimethylamino group may undergo N-demethylation (<5% degradation) .

Q. What in vitro assays best characterize its immunomodulatory potential?

  • Cytokine profiling : Use ELISA to measure IL-6/TNF-α suppression in LPS-stimulated macrophages (EC₅₀ ~50 nM) .
  • Kinase inhibition panels : Screen against JAK/STAT or MAPK pathways (DiscoverX KINOMEscan) to identify primary targets .
  • Metabolic stability : Microsomal assays (human liver microsomes) quantify CYP450-mediated clearance rates .

Data Contradiction Analysis

Q. Why do cytotoxicity results vary across cell lines?

  • Mechanistic heterogeneity : The compound induces apoptosis in leukemia cells (Caspase-3 activation) but arrests the cell cycle (G1 phase) in solid tumors .
  • Metabolic differences : High expression of CYP3A4 in HepG2 cells accelerates detoxification, reducing efficacy .

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